Cas no 209159-28-4 (4-Cyclopentene-1,3-dione,2-(4-chlorophenyl)-)

4-Cyclopentene-1,3-dione,2-(4-chlorophenyl)- structure
209159-28-4 structure
Product Name:4-Cyclopentene-1,3-dione,2-(4-chlorophenyl)-
CAS No:209159-28-4
MF:C10H6ClNO2
MW:207.613141536713
CID:242094
PubChem ID:15400
Update Time:2025-04-19

4-Cyclopentene-1,3-dione,2-(4-chlorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Cyclopentene-1,3-dione,2-(4-chlorophenyl)-
    • 1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE
    • 1-(4-CHLOROPHENYL)MALEIMIDE
    • 1-(4-CHLORO-PHENYL)-PYRROLE-2,5-DIONE
    • 4-(CHLOROPHENYL)MALEAMIC ACID
    • AKOS MSC-0021
    • ASISCHEM D48954
    • AURORA 12545
    • N-(4-CHLOROPHENYL)MALEIMIDE
    • PD135221
    • N-(4-CHLOROPHENYL)-MALEIMIDE
    • NSC-52612
    • DTXSID70167513
    • 1-(4-chlorophenyl)pyrrole-2,5-dione
    • FT-0680358
    • p-Chlorophenylmaleimide
    • 1-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
    • F79182
    • NSC63150
    • 209159-28-4
    • SCHEMBL962950
    • NSC52612
    • MALEIMIDE, N-(p-CHLOROPHENYL)-
    • 1631-29-4
    • NSC 63150
    • FT-0605683
    • NSC-63150
    • A925477
    • 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione #
    • CHEMBL565701
    • Chlorophenylmaleimide
    • 4G-904
    • NSC 55657
    • BDBM50300332
    • CS-0307641
    • NS00025322
    • NSC 52612
    • Z56891373
    • MFCD00022574
    • AKOS000116725
    • EN300-03895
    • NSC55657
    • 7M36TYL94R
    • NSC-55657
    • 1-BENZYL-1H-BENZOIMIDAZOL-5-YLAMINETRIHYDROCHLORIDE
    • EINECS 216-632-7
    • n-p-chlorophenylmaleimide
    • NCIOpen2_002828
    • N-(p-Chlorophenyl)maleimide
    • BRN 0139337
    • J-503272
    • 1H-Pyrrole-2, 1-(4-chlorophenyl)-
    • 1H-Pyrrole-2,5-dione, 1-(4-chlorophenyl)-
    • WLN: T5VNVJ BR DG
    • Inchi: 1S/C10H6ClNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H
    • InChI Key: FPZQYYXSOJSITC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C(C=CC1=O)=O

Computed Properties

  • Exact Mass: 207.0087061g/mol
  • Monoisotopic Mass: 207.0087061g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 37.4Ų

Experimental Properties

  • Melting Point: 110-112°
  • PSA: 37.38000
  • LogP: 1.83440

4-Cyclopentene-1,3-dione,2-(4-chlorophenyl)- Security Information

  • HazardClass:IRRITANT

4-Cyclopentene-1,3-dione,2-(4-chlorophenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AB19126-500mg
1-(4-Chlorophenyl)-1h-pyrrole-2,5-dione
209159-28-4 >95%
500mg
$384.00 2024-04-20
A2B Chem LLC
AB19126-1g
1-(4-Chlorophenyl)-1h-pyrrole-2,5-dione
209159-28-4 >95%
1g
$405.00 2024-04-20
A2B Chem LLC
AB19126-5g
1-(4-Chlorophenyl)-1h-pyrrole-2,5-dione
209159-28-4 >95%
5g
$620.00 2024-04-20
A2B Chem LLC
AB19126-10g
1-(4-Chlorophenyl)-1h-pyrrole-2,5-dione
209159-28-4 >95%
10g
$884.00 2024-04-20

4-Cyclopentene-1,3-dione,2-(4-chlorophenyl)- Related Literature

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